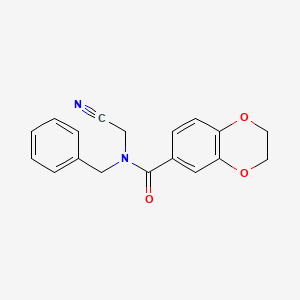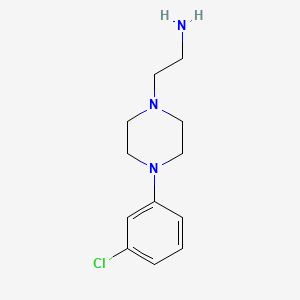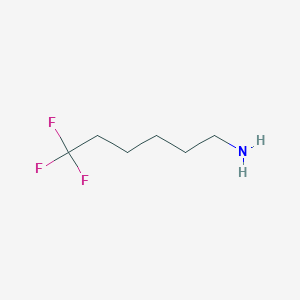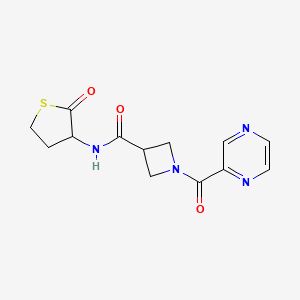![molecular formula C21H20F3N3OS B2653569 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea CAS No. 887898-02-4](/img/no-structure.png)
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C21H20F3N3OS and its molecular weight is 419.47. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
Research into the chemistry of quinoline and thiourea derivatives focuses on their synthesis and modification for various applications. For example, studies have explored the lithiation and side-chain substitution of 3-alkyl-1H-quinoxalin-2-ones to create modified derivatives with potential utility in pharmaceuticals and material science (Smith, El‐Hiti, & Mahgoub, 2003). Another study reported the synthesis of antibacterial and anti-MRSA activity of quinoline thiourea derivatives, highlighting the potential for developing new classes of antibiotics (Dolan et al., 2016).
Antimicrobial Activity
Quinoline and thiourea derivatives have been synthesized for their antimicrobial properties against a variety of bacterial and fungal strains. For instance, thiazolidinone derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli (Patel, Kumari, & Patel, 2012). Similarly, metal complexes of hydroxyquinoline derivatives have been investigated for their antibacterial activities, providing insights into the design of metal-based drugs and sensors (Abuthahir et al., 2014).
Environmental and Analytical Applications
Quinoline-thiourea conjugates have been utilized in environmental and analytical chemistry, particularly as sensors for detecting heavy metals in aquatic environments. A study on the use of a quinoline-thiourea conjugate as a fluorescent probe demonstrated its potential for mercury ion detection in aquatic plants, showing promise for environmental monitoring and protection (Feng et al., 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid with ethylenediamine to form 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethylenediamine. This intermediate is then reacted with 4-(trifluoromethyl)phenyl isothiocyanate to form the final product, 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea.", "Starting Materials": [ "7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "ethylenediamine", "4-(trifluoromethyl)phenyl isothiocyanate" ], "Reaction": [ "Step 1: 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid is reacted with ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethylenediamine.", "Step 2: 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethylenediamine is then reacted with 4-(trifluoromethyl)phenyl isothiocyanate in the presence of a base such as triethylamine (TEA) to form the final product, 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea.", "Overall reaction: 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid + ethylenediamine + 4-(trifluoromethyl)phenyl isothiocyanate → 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea" ] } | |
CAS RN |
887898-02-4 |
Product Name |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea |
Molecular Formula |
C21H20F3N3OS |
Molecular Weight |
419.47 |
IUPAC Name |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C21H20F3N3OS/c1-12-3-4-14-11-15(19(28)27-18(14)13(12)2)9-10-25-20(29)26-17-7-5-16(6-8-17)21(22,23)24/h3-8,11H,9-10H2,1-2H3,(H,27,28)(H2,25,26,29) |
InChI Key |
SNJWQAZDXFRZOE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)C(F)(F)F)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2653486.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2653488.png)
![2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2653491.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2653493.png)
![N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2653494.png)
![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)
![2-({[(4-chlorophenyl)sulfonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2653497.png)



![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2653507.png)
